molecular formula C15H19NO5 B1376282 (S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid CAS No. 1098184-12-3

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid

Cat. No.: B1376282
CAS No.: 1098184-12-3
M. Wt: 293.31 g/mol
InChI Key: VTENIAVLDXOKCR-ZDUSSCGKSA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a benzyloxycarbonyl-protected amino group and a tetrahydropyranyl moiety, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid.

    Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain (S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid in high purity.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction of the benzyloxycarbonyl group can yield the free amine, which can be further functionalized.

    Substitution: The benzyloxycarbonyl group can be substituted under acidic or basic conditions to introduce different protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Free amine derivatives.

    Substitution: Various protected or functionalized amino acids.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Chiral Building Block: Utilized in asymmetric synthesis to introduce chirality into target molecules.

Biology

    Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural features.

    Prodrug Development: The benzyloxycarbonyl group can be used to mask the amino group, enhancing the compound’s pharmacokinetic properties.

Medicine

    Drug Design: Investigated for its potential in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.

    Pharmacokinetics: The compound’s structure allows for modifications that can improve drug absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.

    Material Science:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amine. This amine can then interact with molecular targets, modulating their activity. The tetrahydropyranyl moiety can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid: Lacks the benzyloxycarbonyl protection, making it more reactive but less stable.

    (S)-2-(((Methoxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid: Similar structure but with a methoxycarbonyl group instead of benzyloxycarbonyl, affecting its reactivity and protection efficiency.

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid is unique due to its combination of a chiral center, a benzyloxycarbonyl-protected amino group, and a tetrahydropyranyl moiety. This combination provides a balance of stability, reactivity, and versatility, making it a valuable intermediate in synthetic chemistry and drug development.

Properties

IUPAC Name

(2S)-2-(oxan-4-yl)-2-(phenylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c17-14(18)13(12-6-8-20-9-7-12)16-15(19)21-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTENIAVLDXOKCR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid
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(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid
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(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid
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(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid
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(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid
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(S)-2-(((Benzyloxy)carbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid

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